Fmoc-(R)-3-Amino-5-hexynoic acid
Overview
Description
Fmoc-®-3-Amino-5-hexynoic acid is a derivative of amino acids used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis to protect the amino group during the synthesis process . This compound is particularly valuable in the synthesis of peptides and proteins due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-Amino-5-hexynoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in the presence of a base such as diisopropylethylamine (DIPEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of Fmoc-®-3-Amino-5-hexynoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques to ensure high yield and purity . The use of resins and linkers in SPPS allows for efficient coupling and deprotection steps, making the process suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Fmoc-®-3-Amino-5-hexynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) are employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alkenes.
Substitution: Formation of substituted amino acids or peptides.
Scientific Research Applications
Fmoc-®-3-Amino-5-hexynoic acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of peptide-based materials and hydrogels for biomedical applications.
Mechanism of Action
The mechanism of action of Fmoc-®-3-Amino-5-hexynoic acid involves the protection of the amino group during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amino group for subsequent coupling reactions . This allows for the stepwise assembly of peptides with high precision and efficiency.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lysine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Phenylalanine: Used for the synthesis of aromatic peptides.
Fmoc-Valine: Utilized in the synthesis of hydrophobic peptides.
Uniqueness
Fmoc-®-3-Amino-5-hexynoic acid is unique due to the presence of the alkyne group, which allows for additional chemical modifications and reactions. This makes it particularly valuable in the synthesis of peptides with specific functional groups and properties .
Properties
IUPAC Name |
(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)hex-5-ynoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-2-7-14(12-20(23)24)22-21(25)26-13-19-17-10-5-3-8-15(17)16-9-4-6-11-18(16)19/h1,3-6,8-11,14,19H,7,12-13H2,(H,22,25)(H,23,24)/t14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHPEVGGGAQSCG-CQSZACIVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426577 | |
Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
332064-94-5 | |
Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hex-5-ynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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